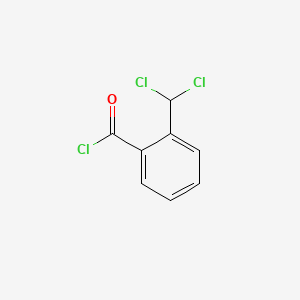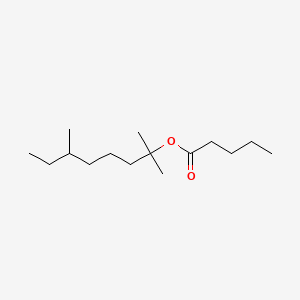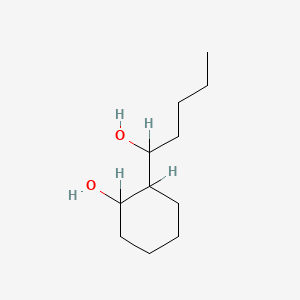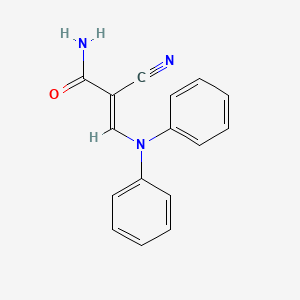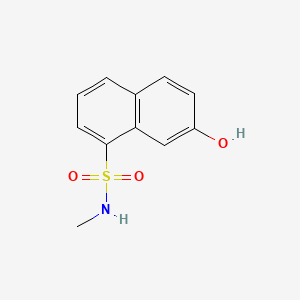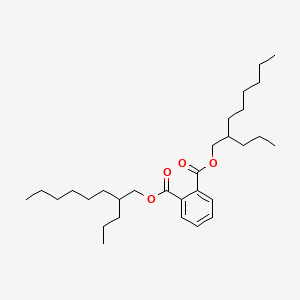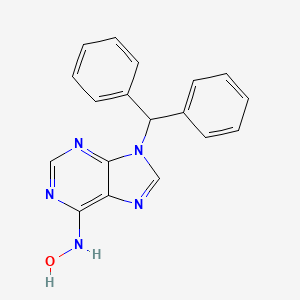
Tris(chloropropyl) phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(chloropropyl) phosphite: is a chlorinated organophosphorus compound widely used as a flame retardant and plasticizer. It is commonly added to polyurethane foams, polyvinyl chloride (PVC), and ethylene-vinyl acetate (EVA) to enhance their fire resistance properties . The compound is known for its effectiveness in reducing flammability and is often used as a replacement for brominated flame retardants due to its lower toxicity .
准备方法
Synthetic Routes and Reaction Conditions: Tris(chloropropyl) phosphite is prepared industrially by the reaction of propylene oxide with phosphoryl chloride. The reaction typically involves the following steps :
Reaction: Propylene oxide is reacted with phosphoryl chloride in the presence of a catalyst. This reaction produces a mixture of products, with tris(2-chloro-1-methylethyl) phosphite being the dominant isomer.
Purification: The crude product is washed and dehydrated to remove acidic impurities and residual catalyst.
Industrial Production Methods: The industrial production of this compound involves large-scale reactors where the reaction is carried out under controlled conditions. The process ensures high yield and purity of the final product, making it suitable for commercial applications .
化学反应分析
Types of Reactions: Tris(chloropropyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(chloropropyl) phosphate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and chloropropanol.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tris(chloropropyl) phosphate.
Hydrolysis: Phosphoric acid and chloropropanol.
Substitution: Various organophosphorus derivatives.
科学研究应用
Chemistry: Tris(chloropropyl) phosphite is used as a flame retardant in various polymeric materials, including polyurethane foams, PVC, and EVA. It enhances the fire resistance of these materials, making them safer for use in construction, automotive, and consumer products .
Biology and Medicine: Research has shown that this compound can have toxic and genotoxic effects on living organisms. Studies have investigated its impact on human lymphocytes, microalgae, and bacteria, highlighting the potential risks associated with its widespread use .
Industry: In addition to its use as a flame retardant, this compound is also employed as a plasticizer in various industrial applications. It improves the flexibility and durability of plastic materials, making them suitable for a wide range of uses .
作用机制
Molecular Targets and Pathways: Tris(chloropropyl) phosphite exerts its flame-retardant effects by interfering with the combustion process. It releases phosphoric acid upon decomposition, which acts as a flame retardant by promoting char formation and inhibiting the release of flammable gases .
Pathways Involved: The compound undergoes hydrolysis and oxidation reactions, leading to the formation of phosphoric acid and other derivatives. These reactions contribute to its effectiveness as a flame retardant .
相似化合物的比较
Tris(2-chloroethyl) phosphate: Another chlorinated organophosphorus flame retardant with similar applications.
Tris(1,3-dichloro-2-propyl) phosphate: A related compound used as a flame retardant and plasticizer.
Uniqueness: Tris(chloropropyl) phosphite is unique due to its specific isomeric composition and its effectiveness in enhancing the fire resistance of various polymeric materials. Its lower toxicity compared to brominated flame retardants makes it a preferred choice in many applications .
属性
CAS 编号 |
50922-79-7 |
|---|---|
分子式 |
C9H18Cl3O3P |
分子量 |
311.6 g/mol |
IUPAC 名称 |
tris(3-chloropropyl) phosphite |
InChI |
InChI=1S/C9H18Cl3O3P/c10-4-1-7-13-16(14-8-2-5-11)15-9-3-6-12/h1-9H2 |
InChI 键 |
MNYMCNKOMVREHV-UHFFFAOYSA-N |
规范 SMILES |
C(COP(OCCCCl)OCCCCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


